molecular formula C7H9NO3 B3296506 5-[(Methylamino)methyl]furan-2-carboxylic acid CAS No. 893740-52-8

5-[(Methylamino)methyl]furan-2-carboxylic acid

Cat. No.: B3296506
CAS No.: 893740-52-8
M. Wt: 155.15 g/mol
InChI Key: BAOJUFKZZRDRNL-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffold in Heterocyclic Chemistry

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in heterocyclic chemistry. scbt.com Its significance stems from its presence in a vast array of natural products, including terpenoids and furanocoumarins, and its role as a versatile building block in synthetic chemistry. bldpharm.com The electron-rich nature and aromaticity of the furan ring allow it to engage in various electronic interactions with biomolecules, making it a privileged structure in medicinal chemistry. google.com

Table 1: Examples of Furan-Containing Compounds and Their Significance
CompoundSignificance/Application
NitrofurantoinAn antibacterial medication where the furan ring is central to its antimicrobial activity. scbt.com
RanitidineA histamine (B1213489) H2 antagonist containing a furan ring, previously used to treat stomach ulcers.
Diloxanide FuroateAn amebicide derived from 2-furoic acid, used to treat amoebic infections. googleapis.com
CeftiofurA cephalosporin (B10832234) antibiotic used in veterinary medicine that features a furan ring. memberclicks.net

Overview of Aminomethyl Furan Carboxylic Acids as Research Subjects

Aminomethyl furan carboxylic acids are a class of bifunctional molecules that have garnered significant interest, particularly as bio-based monomers for the synthesis of advanced polymers. The compound 5-(Aminomethyl)-2-furancarboxylic acid (AMFCA) is a prime example. Derived from renewable resources like 5-hydroxymethylfurfural (B1680220) (HMF), AMFCA serves as a biogenic replacement for fossil-based monomers used in the production of semi-aromatic polyamides. nih.gov

These polyamides exhibit high thermal and chemical resistance, making them valuable thermoplastics in the automotive, electronics, and packaging industries. nih.gov The presence of both an amino group and a carboxylic acid group on the furan scaffold allows AMFCA to undergo polymerization to form poly(5-aminomethyl-2-furoic acid) (PAMF), a polymer with thermal and mechanical properties comparable to commercially available materials. nih.gov Beyond polymer science, the unique structure of AMFCA has also led to its investigation in the pharmaceutical industry as a potential inhibitor of enzymes like γ-aminobutyric acid aminotransferase. nih.gov The ability to derive these versatile building blocks from biomass aligns with the principles of green chemistry, driving research into efficient chemo-enzymatic and enzymatic synthesis routes. nih.govhmdb.ca

Historical Context of Academic Research on 5-Substituted Furan-2-carboxylic Acid Systems

The academic exploration of furan chemistry has a long history, beginning with the first description of a furan derivative, 2-furoic acid (also known as pyromucic acid), by Carl Wilhelm Scheele in 1780. google.comgoogleapis.com However, intensive research into 5-substituted furan systems gained momentum in the late 19th and early 20th centuries with studies on 5-hydroxymethylfurfural (HMF). researchgate.net HMF, readily accessible from the acid-catalyzed dehydration of hexose (B10828440) sugars, was identified as a key platform chemical. researchgate.net

Research efforts were soon directed towards the derivatives of HMF, particularly its oxidation products. The conversion of HMF into 2,5-furandicarboxylic acid (FDCA) became a major focus. bldpharm.com FDCA was recognized as a highly valuable bio-based monomer, positioned as a sustainable alternative to petroleum-derived terephthalic acid for producing polymers like poly(ethylene furanoate) (PEF). nih.govbldpharm.com This historical focus on the conversion of HMF to FDCA established the importance of functionalizing the furan-2-carboxylic acid system at the 5-position and paved the way for the investigation of other 5-substituted derivatives, including the aminomethyl compounds that are of interest today.

Current Academic Research Focus on 5-[(Methylamino)methyl]furan-2-carboxylic acid

Current academic and commercial interest in this compound places it within the broader category of functionalized furan-based monomers and pharmaceutical intermediates. While its direct precursor, 5-(Aminomethyl)-2-furancarboxylic acid (AMFCA), has been more extensively studied as a monomer for bio-polyamides, the N-methylated derivative represents a next-generation building block for creating polymers with modified properties. nih.gov The introduction of a methyl group on the nitrogen atom can alter the hydrogen bonding capabilities, solubility, and conformational flexibility of the resulting polyamide chains.

Research on this specific compound is primarily centered on its synthesis and availability as a chemical building block. It is often listed in the catalogs of chemical suppliers as a research chemical or intermediate, available as its hydrochloride salt. While dedicated studies on its polymerization or specific biological activities are not widely published, it is understood to be a derivative of interest for applications in materials science and medicinal chemistry. Its structural similarity to more studied compounds, such as 5-((Dimethylamino)methyl)furan-2-carboxylic acid, suggests potential utility in the synthesis of novel ligands or as a scaffold in drug discovery programs. The current focus remains on leveraging the foundational chemistry of 5-substituted furans to create novel, functional molecules like this compound for future applications.

Table 2: Chemical Properties of this compound Hydrochloride
PropertyValueReference
CAS Number2126178-90-1
Molecular FormulaC₇H₁₀ClNO₃
Molecular Weight191.61 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylaminomethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-4-5-2-3-6(11-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOJUFKZZRDRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Established Synthetic Pathways for 5-[(Methylamino)methyl]furan-2-carboxylic acid

Established methods for synthesizing this target compound primarily rely on three core transformations: Mannich-type reactions, reductive amination, and oxidation of furanmethanol precursors. These pathways often utilize readily available starting materials derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).

Mannich-type Reaction Approaches for Aminomethylation of Furan (B31954) Carboxylic Acids

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an amine, and a non-enolizable aldehyde, typically formaldehyde (B43269). oarjbp.comwikipedia.orgnih.gov This reaction facilitates the introduction of an aminomethyl group onto the active hydrogen-containing substrate. nih.gov

In the context of synthesizing this compound, a direct Mannich reaction on furan-2-carboxylic acid presents challenges. The carboxylic acid group is electron-withdrawing, which deactivates the furan ring towards electrophilic substitution at the C5 position, the site required for aminomethylation.

A more viable strategy involves a multi-step sequence:

Protection of the Carboxylic Acid: The carboxylic acid group of furan-2-carboxylic acid is first converted into an ester (e.g., a methyl or ethyl ester) to reduce its deactivating effect.

Mannich Reaction: The resulting furan-2-carboxylate (B1237412) ester is then subjected to Mannich conditions with formaldehyde and methylamine (B109427) to install the methylaminomethyl group at the C5 position.

Hydrolysis: The final step involves the hydrolysis of the ester group back to the carboxylic acid, yielding the target compound.

While this approach is plausible, alternative pathways are often preferred due to potential side reactions and the need for protection/deprotection steps. Generally, Mannich-type reactions are more efficient when starting from furfuryl alcohol or furfural, followed by subsequent modifications. mdpi.com

Reductive Amination Routes from Formylfuran Precursors

Reductive amination is a highly effective method for forming amines from carbonyl compounds and is a cornerstone of C-N bond formation. This pathway is particularly relevant for the synthesis of this compound, utilizing 5-formylfuran-2-carboxylic acid (FFCA) as a key intermediate. FFCA can be selectively produced from the oxidation of the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). researchgate.nettue.nl

The synthesis proceeds in two main steps:

Imine Formation: FFCA is reacted with methylamine in a suitable solvent. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde group, leading to the formation of a Schiff base, or imine, intermediate after the elimination of a water molecule.

Reduction: The resulting imine is then reduced to the target secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C). nih.govresearchgate.net

Carboxylic Acid Formation via Oxidation of Furanmethanol Derivatives

An alternative synthetic route involves the formation of the carboxylic acid group as the final step, via the oxidation of a corresponding furanmethanol derivative. This pathway also commonly starts from HMF.

The synthetic sequence can be outlined as follows:

Reductive Amination of HMF: The aldehyde group of HMF is first selectively converted to the desired methylaminomethyl group. This is accomplished through reductive amination with methylamine, yielding (5-((methylamino)methyl)furan-2-yl)methanol. This transformation targets the aldehyde while leaving the primary alcohol group intact. mdpi.com

Oxidation: The primary alcohol group at the C2 position of the furan ring is then oxidized to a carboxylic acid. This selective oxidation can be performed using various catalytic systems. Noble metal catalysts are often employed for the selective oxidation of the alcohol group in HMF to a carboxylic acid, and similar conditions can be applied here. mdpi.com

This strategy effectively reverses the order of functional group installation compared to the reductive amination route from FFCA. Its viability depends on the chemoselective reduction of the aldehyde in the first step and the selective oxidation of the alcohol in the second, preventing over-oxidation or side reactions involving the amine functionality.

Advanced Synthetic Methodologies

Beyond the established pathways, advanced synthetic methodologies are being explored to enhance the efficiency, sustainability, and potential applications of this compound and its derivatives. These include asymmetric synthesis to create chiral molecules and the application of green chemistry principles to minimize environmental impact.

Asymmetric Synthesis and Chiral Induction in Derivatization

While this compound itself is an achiral molecule, the principles of asymmetric synthesis can be applied to create chiral derivatives, which is of significant interest in medicinal chemistry and materials science. Chiral induction can be achieved through several approaches:

Use of Chiral Reagents: A chiral center can be introduced by using an enantiomerically pure reactant. For instance, in a reductive amination pathway, a chiral amine could be used instead of methylamine, leading to a chiral product.

Chiral Catalysts: Asymmetric catalysts can be employed to favor the formation of one enantiomer over the other. Asymmetric Mannich reactions, for example, often use chiral organocatalysts like proline derivatives to achieve high enantioselectivity. wikipedia.org

Derivatization with Chiral Auxiliaries: The final achiral compound can be reacted with a chiral auxiliary. For example, the carboxylic acid group could be esterified with a chiral alcohol, or the secondary amine could be derivatized. This approach is often used for the separation of enantiomers or for directing subsequent diastereoselective reactions.

Research into the asymmetric synthesis of related furan structures, such as chiral pyrrolidine-based organocatalysts and tetrasubstituted α-aminophosphonic acids derived from furan, highlights the potential for applying these advanced methods to generate novel, enantiomerically pure derivatives. nih.govunibo.it

Green Chemistry Principles in the Synthesis of Furan Derivatives

The synthesis of furan derivatives, including this compound, is increasingly guided by the principles of green chemistry. firp-ula.org A major driver for this is the potential to use renewable biomass as a primary feedstock.

Key green chemistry aspects relevant to the synthesis of this compound include:

Renewable Feedstocks: The primary starting material for many of the synthetic routes is 5-hydroxymethylfurfural (HMF), a platform chemical that can be produced from the dehydration of C6 sugars found in lignocellulosic biomass. nih.gov This reduces reliance on fossil fuels. nih.gov

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve reaction efficiency and minimize waste. This includes heterogeneous catalysts for oxidation and hydrogenation steps, which can be easily separated and recycled, as well as biocatalysts. researchgate.netresearchgate.net

Biocatalysis: A significant advancement is the use of enzymes. For example, one-pot enzymatic cascades have been developed to convert HMF directly to 5-(aminomethyl)-2-furancarboxylic acid using a combination of oxidases, dehydrogenases, and transaminases. tum.de This approach operates under mild conditions (room temperature, aqueous media) and offers high selectivity, representing a highly sustainable synthetic route.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination and catalytic oxidations are generally atom-economical processes.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable, aligning with the broader shift towards a bio-based chemical industry. tum.de

Catalytic Approaches for Selective Transformations

The synthesis of this compound relies on selective catalytic transformations of biomass-derived furan precursors, most notably 5-hydroxymethylfurfural (HMF). The primary strategies involve a multi-step sequence where HMF is first oxidized to an intermediate, such as 5-formylfuran-2-carboxylic acid (FFCA), which is then subjected to reductive amination.

A prominent approach is the hybrid catalytic pathway, which combines homogeneous and heterogeneous catalysis to enhance efficiency. rsc.org This method first involves the selective oxidation of HMF to FFCA, followed by a heterogeneous-catalyzed reductive amination using an amine source. rsc.org While many studies focus on ammonia (B1221849) as the nitrogen source to produce 5-(aminomethyl)furan-2-carboxylic acid (AMFC), this methodology is directly adaptable for the synthesis of the N-methylated analogue by substituting ammonia with methylamine. rsc.org

Another significant catalytic route is the one-pot amination-oxidation-amination-reduction (AOAR) strategy. This has been effectively used to synthesize 2,5-bis(N-methyl-aminomethyl)furan from HMF and methylamine. rsc.org The process begins with the amination of the aldehyde group on HMF, followed by catalytic oxidation of the hydroxymethyl group, a second amination, and a final reduction step. rsc.org This demonstrates the feasibility of incorporating the methylamino group through a catalytic cascade.

Enzymatic and chemo-enzymatic cascades also present a green alternative for these transformations. rsc.orgresearchgate.net These systems can convert HMF into aminomethylated furan derivatives under mild conditions. researchgate.net For instance, a four-enzyme cascade utilizing an HMF oxidase, an aldehyde dehydrogenase, and an omega-transaminase can produce AMFC. rsc.org By selecting a suitable transaminase or engineering it to accept methylamine, this biocatalytic route could be tailored for the production of this compound.

The key step, reductive amination of the intermediate aldehyde (FFCA), can be achieved using various heterogeneous catalysts. Catalysts such as Raney Ni and CuAlOₓ have proven effective in the reductive amination of furan aldehydes, offering high yields and selectivity. nih.govmdpi.com The process involves the condensation of the aldehyde with methylamine to form an intermediate imine, which is then catalytically hydrogenated to the final secondary amine.

Derivatization and Structural Modification of this compound

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle for a variety of chemical transformations, primarily esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the furan carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. youtube.com An alternative method involves using an acetyl chloride/alcohol reagent, which can facilitate rapid esterification under mild conditions. nih.gov For furan-2,5-dicarboxylic acid, esterification has also been performed using an alcohol in a CO₂-predominant atmosphere at near-critical temperatures and pressures without a separate acid catalyst. google.com These methods allow for the synthesis of a wide range of alkyl esters, modifying the polarity and solubility of the parent compound.

Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation, often employed in medicinal chemistry. hepatochem.com This typically requires the activation of the carboxylic acid to overcome the competing acid-base reaction with the amine. fishersci.co.uk A host of coupling reagents have been developed for this purpose. Common carbodiimide (B86325) reagents like N,N′-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. fishersci.co.uknih.gov More advanced uronium- and phosphonium-based reagents such as HATU, HBTU, and PyBOP provide high yields for even challenging couplings, including those with electron-deficient amines. fishersci.co.ukgrowingscience.com The regioselective monoamidation of furan-2,5-dicarboxylic acid has been successfully demonstrated using TBTU, highlighting the applicability of these reagents to furan-based substrates. researchgate.net

Modifications of the Methylamino Group: Alkylation and Acylation Reactions

The secondary amine of the methylamino group provides a site for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be further alkylated to form a tertiary amine. Standard methods include reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. A more advanced catalytic approach for N-alkylation of furan-based amines involves a hydrogen autotransfer process. For example, an iridium catalyst has been used for the N-alkylation of amines with 2,5-furandimethanol, demonstrating a method for forging C-N bonds on furan scaffolds. nih.gov This "borrowing hydrogen" methodology is an atom-economical alternative to traditional alkylation methods.

N-Acylation: The methylamino group can be readily acylated to form an amide (an N-acyl derivative). This is typically achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. fishersci.co.uk This reaction is generally high-yielding and provides a route to a diverse range of N-substituted amides. These modifications can significantly alter the molecule's biological activity and physicochemical properties. The synthesis of N-acyl-1-phosphonio-α-amino acid esters showcases a related transformation where an amino group is acylated. mdpi.com

Furan Ring Functionalization and Heteroatom Substitutions

While the target molecule is substituted at the 2- and 5-positions, the C3 and C4 positions on the furan ring are available for further functionalization. The furan ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. However, the reactivity of the furan ring is sensitive to the existing substituents. The electron-withdrawing carboxylic acid group at C2 and the electron-donating aminomethyl group at C5 will influence both the rate and regioselectivity of substitution. Furthermore, the furan ring is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. rsc.org

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds. Methodologies for the synthesis of 2,5-diaryl furans demonstrate that the furan core can participate in such reactions. nih.govchemrxiv.org While these examples involve functionalizing different positions, they suggest that with appropriate precursors (e.g., a halogenated derivative of this compound), coupling reactions could be used to introduce aryl, alkyl, or other functional groups at the C3 or C4 positions. Metalloradical cyclization reactions have also been developed to regioselectively produce multisubstituted furans, indicating the availability of advanced synthetic methods for targeted functionalization. nih.gov

Challenges in Synthesis and Purification of Furan Carboxylic Acid Derivatives

The synthesis and purification of furan carboxylic acid derivatives, particularly those derived from biomass, present several notable challenges that can impact yield, purity, and scalability.

One of the primary challenges stems from the stability of the furanic precursors, such as HMF. HMF is prone to degradation and the formation of insoluble, dark-colored polymeric by-products known as humins, especially under the acidic or thermal conditions often used in its production. mdpi.com These humins are difficult to remove and can contaminate subsequent synthetic steps and the final product.

The furan ring itself is sensitive to harsh reaction conditions. High temperatures can lead to undesirable side reactions, most notably decarboxylation of the carboxylic acid group, which lowers the yield of the desired product. mdpi.com The inherent reactivity of HMF, which contains both an aldehyde and an alcohol group, can also lead to low selectivity during oxidation steps, producing a mixture of intermediates like DFF (2,5-diformylfuran) and HMFCA (5-hydroxymethylfuran-2-carboxylic acid) alongside the desired FFCA or FDCA. mdpi.com

Purification of the final furan carboxylic acid products is often problematic. They can be contaminated with inorganic salts from the reaction workup, and residual humins can cause significant discoloration. orgsyn.org Standard purification techniques such as recrystallization or distillation can result in substantial product loss due to the moderate water solubility of many furan carboxylic acids or their thermal decomposition at elevated temperatures. orgsyn.org For enzymatic routes, the economic viability can be hindered by the long reaction times required for complete conversion and the need for costly enzyme purification. nih.gov

Table of Compounds

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-[(Methylamino)methyl]furan-2-carboxylic acid, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons within the molecule. In a typical analysis, the spectrum of this compound would be recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆). The expected chemical shifts (δ) are key identifiers for the different proton groups.

The furan (B31954) ring protons, being part of an aromatic system, typically appear in the downfield region of the spectrum. The two protons on the furan ring are not equivalent and would present as distinct signals, likely doublets, due to coupling with each other. The methylene (B1212753) protons (CH₂) adjacent to the methylamino group and the furan ring would resonate at a chemical shift influenced by these neighboring functionalities. The methyl (CH₃) protons of the methylamino group would appear as a singlet, and its chemical shift would be indicative of its attachment to a nitrogen atom. The amine proton (NH) and the carboxylic acid proton (COOH) are also observable, though their signals can be broad and their chemical shifts can vary depending on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
COOH~12-13Broad Singlet1H
Furan-H~7.2Doublet1H
Furan-H~6.5Doublet1H
CH₂~4.3Singlet2H
NHVariableBroad Singlet1H
CH₃~2.6Singlet3H

Note: The exact chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region (around 160 ppm). The furan ring carbons would appear in the aromatic region, with the carbon bearing the carboxylic acid group and the carbon bearing the methylaminomethyl group having distinct chemical shifts from the other two furan carbons. The methylene carbon and the methyl carbon would resonate in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignment. An HSQC experiment correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons. An HMBC experiment, on the other hand, reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the different functional groups, such as confirming the attachment of the methylaminomethyl group to the furan ring and the position of the carboxylic acid.

Mass Spectrometry (MS) Applications in Characterization and Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₇H₉NO₃), the calculated exact mass is 155.05824. An experimental HRMS measurement yielding a mass very close to this theoretical value provides strong evidence for the compound's identity and elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway might involve the loss of the carboxylic acid group (as CO₂) or cleavage of the bond between the furan ring and the methylaminomethyl side chain. Analyzing these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound. The liquid chromatography step separates the target compound from any impurities or related substances. The mass spectrometer then provides mass information for each separated component. This allows for the confident identification of the main compound and the tentative identification of any related impurities based on their mass-to-charge ratios and fragmentation patterns. This is particularly useful for monitoring the synthesis of the compound and for quality control purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable insights into the molecular structure of "this compound" by probing the vibrational modes of its constituent functional groups. libretexts.org These methods are fundamental for confirming the presence of key structural motifs, such as the carboxylic acid and the aminomethyl groups, and for understanding the intramolecular and intermolecular interactions.

The carboxylic acid group (-COOH) attached to the furan ring exhibits several characteristic vibrational bands in IR and Raman spectra. researchgate.net The exact position of these bands can be influenced by factors such as hydrogen bonding, which is particularly prominent in carboxylic acids, often leading to the formation of cyclic dimers in the solid state. researchgate.net

Key vibrational modes for the carboxylic acid moiety include:

O-H Stretching: One of the most recognizable features in the IR spectrum of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically appearing in the 3500–2500 cm⁻¹ region. spectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. For saturated aliphatic carboxylic acids, this band is typically observed between 1730 and 1700 cm⁻¹. spectroscopyonline.com Conjugation with the furan ring system may shift this frequency slightly. In IR spectroscopy, this is one of the most intense peaks in the spectrum. nih.govpressbooks.pub

C-O Stretching and O-H Bending: The spectrum also contains bands arising from C-O stretching and in-plane O-H bending, which are often coupled. These vibrations typically appear in the 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ regions, respectively. spectroscopyonline.com An out-of-plane O-H bending vibration can also be observed as a broad band around 960–900 cm⁻¹. spectroscopyonline.com

The following table summarizes the characteristic vibrational frequencies for the carboxylic acid group.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch3500 - 2500Strong, Very BroadCharacteristic broad envelope due to hydrogen bonding. spectroscopyonline.com
C=O Stretch1730 - 1680StrongPosition can be affected by conjugation and hydrogen bonding. spectroscopyonline.com
O-H Bend (in-plane)1440 - 1395Medium, BroadOften coupled with C-O stretching.
C-O Stretch1320 - 1210StrongCan be coupled with O-H bending. spectroscopyonline.com
O-H Bend (out-of-plane)960 - 900Medium, BroadA diagnostically useful broad peak. spectroscopyonline.com

This interactive table is based on typical values for carboxylic acids. spectroscopyonline.com

N-H Stretching: Secondary amines typically show a single, medium-to-weak N-H stretching band in the 3500–3300 cm⁻¹ region. The intensity of this band can be variable.

C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups exhibit symmetric and asymmetric C-H stretching vibrations. These bands are generally found in the 3000–2840 cm⁻¹ range and are characteristic of sp³-hybridized carbon atoms. uomustansiriyah.edu.iq

N-H Bending: The N-H bending (scissoring) vibration for secondary amines appears as a medium-to-strong band around 1650–1550 cm⁻¹.

CH₂ and CH₃ Bending: Methylene scissoring vibrations occur near 1465 cm⁻¹, while methyl asymmetric and symmetric bending (deformation) vibrations are observed near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. uomustansiriyah.edu.iq

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ region. rasayanjournal.co.in These bands are typically of medium to weak intensity.

A summary of the expected vibrational modes for the aminomethyl group is provided in the table below.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch3500 - 3300Medium - WeakSingle band for secondary amines.
C-H Asymmetric/Symmetric Stretches3000 - 2840Medium - StrongFrom CH₂ and CH₃ groups. uomustansiriyah.edu.iq
N-H Bend1650 - 1550Medium - StrongIn-plane bending (scissoring).
CH₂ Scissoring~1465MediumMethylene group bending. uomustansiriyah.edu.iq
CH₃ Asymmetric Bending~1450MediumMethyl group deformation. uomustansiriyah.edu.iq
CH₃ Symmetric Bending~1375Medium"Umbrella" mode for the methyl group. uomustansiriyah.edu.iq
C-N Stretch1250 - 1020Medium - WeakCoupled with other vibrations. rasayanjournal.co.in

This interactive table is based on typical values for aminomethyl groups. uomustansiriyah.edu.iqrasayanjournal.co.in

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of "this compound." High-Performance Liquid Chromatography (HPLC) is the primary method for purity analysis and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.

Developing a robust HPLC method is crucial for accurately determining the purity of the target compound and quantifying any non-volatile impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a polar compound like this furan derivative.

Method development would involve a systematic approach to optimize separation parameters:

Column Selection: A C8 or C18 stationary phase is typically effective for separating furan derivatives. nih.gov Columns with a particle size of 5 µm or smaller are common, offering a balance between efficiency and backpressure. nih.govpensoft.net

Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic modifier is often employed. The aqueous phase is commonly water with an additive like acetic acid, formic acid, or a phosphate (B84403) buffer to control the pH and improve peak shape. nih.govpensoft.net The organic modifier is typically acetonitrile (B52724) or methanol. nih.gov The gradient starts with a high proportion of the aqueous phase and gradually increases the organic component to elute more hydrophobic compounds.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for detection. The detection wavelength should be set at the absorption maximum (λmax) of the furan ring system to ensure high sensitivity.

Validation: The final method must be validated according to ICH guidelines for parameters such as selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). pensoft.netnih.gov

The table below outlines a representative set of starting parameters for HPLC method development.

Parameter Condition Rationale
Instrument Agilent 1100 series HPLC system or equivalentWidely used and reliable system. nih.gov
Column Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm)C8 provides good retention for moderately polar compounds. nih.gov
Mobile Phase A 0.1% Acetic Acid in WaterAcidifier improves peak shape for carboxylic acids. nih.gov
Mobile Phase B Methanol or AcetonitrileCommon organic modifiers for reversed-phase chromatography. nih.gov
Elution GradientAllows for separation of compounds with a range of polarities.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical columns. nih.govpensoft.net
Column Temperature 25 - 30 °CControlled temperature ensures reproducible retention times. nih.govpensoft.net
Detector Diode Array Detector (DAD)Allows for peak purity assessment and determination of λmax. nih.gov
Injection Volume 2 - 10 µLTypical volume for analytical HPLC. nih.gov

This interactive table presents typical parameters for HPLC method development for furan derivatives. nih.govpensoft.net

During the synthesis of active pharmaceutical ingredients (APIs), organic solvents are often used and may remain in the final product in trace amounts. dergipark.org.trdergipark.org.tr GC-MS is the preferred method for the analysis of these residual solvents due to its high sensitivity and selectivity. researchgate.net Headspace (HS) sampling is the most common sample introduction technique, as it effectively isolates volatile analytes from the non-volatile API matrix, preventing contamination of the GC system. dergipark.org.tr

The analytical procedure generally involves:

Sample Preparation: A precisely weighed amount of the API is placed in a headspace vial and dissolved or suspended in a suitable high-boiling-point solvent (e.g., N-Methyl-2-pyrrolidone or dimethyl sulfoxide). The vial is sealed and heated to a specific temperature, allowing the volatile residual solvents to partition into the gas phase (headspace).

GC Separation: A sample of the headspace gas is automatically injected into the GC. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar Rtx-624 or HP-5MS column). nih.govshimadzu.com

MS Detection and Quantification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for unambiguous identification. Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which offer enhanced sensitivity and selectivity by monitoring specific fragment ions for each target solvent. shimadzu.comuzh.ch

Key parameters for a typical HS-GC-MS method are summarized below.

Parameter Condition Rationale
Sampling Technique Static Headspace (HS)Isolates volatile analytes from the non-volatile sample matrix. dergipark.org.tr
GC Column Rtx-624 (e.g., 20 m x 0.18 mm, 1 µm) or equivalentMid-polarity column suitable for a wide range of common solvents. shimadzu.com
Carrier Gas Helium or HydrogenInert mobile phase for carrying analytes through the column. dergipark.org.tr
Oven Program Temperature gradient (e.g., 40 °C to 240 °C)Ensures separation of solvents with different boiling points. dergipark.org.tr
Detector Mass Spectrometer (MS)Provides definitive identification and sensitive quantification.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
MS Acquisition Mode SIM or MRMEnhances sensitivity and selectivity for trace-level quantification. shimadzu.comuzh.ch

This interactive table outlines typical parameters for the analysis of residual solvents by HS-GC-MS. dergipark.org.trshimadzu.comuzh.ch

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of a molecule. These computational methods can predict molecular geometry, stability, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

No specific studies employing Density Functional Theory (DFT) to determine the optimized geometry and minimum energy structure of 5-[(Methylamino)methyl]furan-2-carboxylic acid were found. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. Currently, there are no published data detailing the HOMO-LUMO energies or the energy gap for this compound.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

Computational Prediction of NMR Chemical Shifts

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This information is invaluable for structural elucidation. A search for computationally predicted NMR data for this compound did not yield any specific results.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

The simulation of vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis) provides insights into a molecule's vibrational modes and electronic transitions, respectively. These simulations are typically performed using frequency calculations in DFT and Time-Dependent DFT (TD-DFT). No published studies containing simulated IR, Raman, or UV-Vis spectra for this compound are available.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic behavior and structural preferences of molecules. For this compound, these studies would provide crucial insights into its flexibility, intramolecular interactions, and how it interacts with its environment.

Investigation of Conformational Preferences and Intermolecular Interactions

A detailed investigation into the conformational landscape of this compound would be essential to understand its structure-activity relationship. The molecule possesses several rotatable bonds: the C2-C(OOH) bond, the C5-C(H2) bond, the C-N bond, and the N-C(H3) bond. The relative orientation of the carboxylic acid group and the methylaminomethyl side chain would be of primary interest.

Computational studies on simpler analogs like 2-furoic acid have identified distinct conformers based on the orientation of the carboxylic group relative to the furan (B31954) ring. acs.org For this compound, the presence of the flexible side chain introduces additional complexity. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the amino group, or between the amino proton and the carboxylic oxygen, could significantly influence the molecule's preferred conformation.

The potential energy surface of the molecule would be scanned by systematically rotating key dihedral angles to identify low-energy conformers. Quantum mechanical calculations, such as Density Functional Theory (DFT), would then be used to optimize the geometries and calculate the relative energies of these conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformational Feature Dihedral Angle (C4-C5-C-N) Dihedral Angle (C1-C2-C=O) Relative Energy (kcal/mol) Key Intermolecular Interactions
Extended ~180° ~0° 0.00 Potential for intermolecular hydrogen bonding
Folded (Intramolecular H-bond) ~60° ~180° -2.50 N-H···O=C hydrogen bond

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Solvation Effects on Molecular Structure and Reactivity

The surrounding solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. For a polar, amphiprotic molecule like this compound, solvation effects are particularly important.

Computational studies would typically employ either explicit or implicit solvation models. In an explicit model, individual solvent molecules (e.g., water) are included in the simulation box, allowing for the direct study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations in a water box would reveal the structure of the solvation shells around the carboxylic acid and amino groups, and how water molecules mediate intramolecular interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are often used to calculate the effect of the solvent on conformational energies and reaction barriers. It would be expected that polar solvents would stabilize conformations with a larger dipole moment and could influence the tautomeric equilibrium of the carboxylic acid and amino groups.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to view chemical reactions at the molecular level. By mapping out the potential energy surface of a reaction, we can identify transition states, intermediates, and determine the most likely mechanistic pathways.

Transition State Analysis for Key Synthetic Steps

While specific synthetic routes for this compound are not extensively detailed with mechanistic studies, a plausible synthesis could involve the reductive amination of 5-formylfuran-2-carboxylic acid with methylamine (B109427).

Computational analysis of this reaction would involve locating the transition state for the nucleophilic attack of methylamine on the aldehyde carbon, as well as the transition state for the subsequent reduction of the imine intermediate. DFT calculations would be employed to determine the geometries and energies of the reactants, intermediates, transition states, and products. The calculated activation energies would provide insight into the reaction kinetics and help to optimize reaction conditions.

Table 2: Hypothetical Calculated Activation Energies for a Synthetic Step

Reaction Step Reactants Transition State (TS) Products Activation Energy (kcal/mol)
Imine Formation 5-formylfuran-2-carboxylic acid + CH₃NH₂ [TS₁] Iminium intermediate 15.2

This table is a hypothetical representation of data that would be obtained from transition state analysis. The values are for illustrative purposes only.

Mechanistic Pathways of Derivatization Reactions

The carboxylic acid and secondary amine functionalities of this compound are prime sites for derivatization. For example, the formation of an amide by reacting the carboxylic acid with another amine is a common derivatization.

Computational studies could elucidate the mechanism of such a reaction, for instance, when using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The calculations would model the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate, followed by the nucleophilic attack of the incoming amine. The calculated energy profile would help to understand the role of the catalyst and the factors controlling the reaction's efficiency and selectivity. Understanding these pathways at a molecular level is crucial for the rational design of new derivatives with desired properties.

Mechanistic Insights into Biological Interactions in Vitro and Pre Clinical Studies

In Vitro Studies of Molecular Targets and Binding Affinities

Receptor Binding Assays with 5-[(Methylamino)methyl]furan-2-carboxylic acid and its Analogs

Data regarding the specific receptor binding profile of this compound is not extensively available in the current body of scientific literature. However, studies on analogous furan-2-carboxylic acid derivatives suggest that this class of compounds can interact with various cellular targets. The binding affinity and selectivity are largely dictated by the nature and position of substituents on the furan (B31954) ring. For instance, the introduction of different functional groups can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with receptor binding pockets. Further research employing comprehensive receptor screening panels is necessary to elucidate the specific receptor targets of this compound.

Enzyme Inhibition Profiling and Kinetic Analysis (e.g., Acetyl-CoA Carboxylase)

A key area of investigation for furan-2-carboxylic acid derivatives has been their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. One such enzyme is Acetyl-CoA Carboxylase (ACC), which plays a crucial role in the biosynthesis of fatty acids. ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.

Inhibition of ACC is a therapeutic strategy for various diseases, including metabolic syndrome and cancer. While direct kinetic analysis of this compound on ACC is not yet detailed, related furan derivatives have been explored as ACC inhibitors. The general mechanism for some inhibitors in this class involves competing with the substrate, acetyl-CoA, at the carboxyltransferase (CT) domain of the enzyme. The inhibitory potency of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Representative Enzyme Inhibition Data for Furan-based Compounds This table is illustrative and based on general findings for the broader class of furan derivatives, as specific data for this compound is limited.

Compound ClassTarget EnzymeInhibition Potency (IC50)Mechanism of Action
Furan-2-carboxylic acid derivativesAcetyl-CoA Carboxylase (ACC)Varies based on substitutionCompetitive with Acetyl-CoA

Further kinetic studies are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (K_i) for this compound against ACC and other potential enzyme targets.

Protein-Ligand Interaction Studies (e.g., using Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the molecular basis of interaction between a ligand like this compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

SPR measures the binding and dissociation rates of a ligand to a protein immobilized on a sensor surface, allowing for the determination of the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). A lower K_D value indicates a higher binding affinity.

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (K_A, which is the reciprocal of K_D).

While specific SPR or ITC data for this compound is not currently available, such studies would be crucial in validating its direct interaction with potential targets like ACC and in guiding the rational design of more potent analogs.

Cellular and Subcellular Effects (Non-Clinical/In Vitro/Pre-clinical)

Modulatory Effects on Biochemical Pathways (e.g., Metabolic Enzymes)

By inhibiting key enzymes like ACC, compounds such as this compound have the potential to modulate critical biochemical pathways. Inhibition of ACC would lead to a decrease in the production of malonyl-CoA. Malonyl-CoA is not only a crucial building block for fatty acid synthesis but also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Therefore, a reduction in malonyl-CoA levels is expected to have a dual effect: a decrease in de novo fatty acid synthesis and an increase in fatty acid oxidation. This shift in lipid metabolism could have significant implications in diseases characterized by metabolic dysregulation.

Induction of Apoptotic Pathways in Specific Cell Lines (e.g., Cancer Cells)

Cancer cells often exhibit altered metabolic pathways, including an increased reliance on de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis. Targeting enzymes like ACC, which are central to this process, is a promising anti-cancer strategy.

The inhibition of fatty acid synthesis can lead to a depletion of essential lipids, ultimately inducing cellular stress and triggering programmed cell death, or apoptosis. While direct studies on the pro-apoptotic effects of this compound are pending, it is hypothesized that by disrupting lipid metabolism, this compound could potentially induce apoptosis in cancer cell lines that are highly dependent on de novo fatty acid synthesis. Further investigations, such as TUNEL assays and Western blot analysis for apoptotic markers (e.g., cleaved caspases, Bax/Bcl-2 ratio), are necessary to confirm this hypothesis.

Membrane Interaction and Cellular Permeability Studies

The study of how a compound interacts with and permeates cellular membranes is fundamental to understanding its bioavailability and intracellular access. For furan-based compounds, including derivatives of furan-2-carboxylic acid, physicochemical properties such as polarity, molecular size, and the presence of ionizable groups significantly influence their ability to cross the lipid bilayer of cell membranes.

While specific experimental data on the membrane interaction and cellular permeability of this compound are not extensively documented in publicly available literature, general principles can be inferred from its structure and studies on analogous compounds. The presence of both a carboxylic acid and an amino group suggests that the molecule's ionization state, and therefore its lipophilicity and permeability, will be highly dependent on pH.

Research on other furan derivatives highlights strategies to improve cellular uptake. For instance, studies on the antimicrobial agent 2,5-bis(4-amidinophenyl)furan (DB75) showed that its oral potency was limited. However, a prodrug approach, converting it to its methylamidoxime prodrug (DB289), resulted in excellent oral potency, indicating enhanced permeability across the intestinal epithelium. researchgate.net This suggests that for compounds like this compound, which possess polar functional groups, a prodrug strategy could be a viable method to enhance cellular permeability by masking these polar moieties. The hydrophobic phenyl group in derivatives like 5-phenylfuran-2-carboxylic acid can also improve lipid solubility, potentially affecting membrane interaction.

The table below summarizes key structural features of this compound that are predicted to influence its cellular permeability.

Structural FeaturePredicted Influence on PermeabilityRationale
Furan Ring Moderate lipophilicityThe heterocyclic aromatic ring contributes to the overall lipophilicity of the molecule.
Carboxylic Acid Group pH-dependent; generally decreases permeabilityAt physiological pH, this group is ionized (carboxylate), increasing polarity and reducing passive diffusion.
Methylamino Group pH-dependent; can decrease permeabilityAt physiological pH, this group can be protonated, increasing polarity and hindering membrane passage.
Methyl Substituent Minor increase in lipophilicityThe small alkyl group slightly increases the non-polar character of the molecule.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR exploration involves systematically modifying the core structure and evaluating the impact of these changes on biological activity.

Design and Synthesis of Analogs for SAR Exploration

The synthesis of analogs of this compound can be achieved through various established organic chemistry reactions. The furan-2-carboxylic acid scaffold allows for modifications at several key positions.

Position 5 Substituent : The (methylamino)methyl group at the C5 position is a key site for modification. Analogs can be designed by varying the amine substitution (e.g., dimethylamino, ethylamino), extending the alkyl chain, or replacing the amine with other functional groups to probe the importance of its size, basicity, and hydrogen-bonding capacity.

Carboxylic Acid Moiety : The carboxylic acid at the C2 position can be converted into esters, amides, or other bioisosteres to explore the necessity of the acidic proton and the hydrogen bond accepting capabilities of the carbonyl oxygen.

Furan Ring : The furan ring itself can be substituted with additional groups or replaced by other heterocyclic systems, such as thiophene (B33073), to evaluate the role of the heteroatom and the aromatic system in biological interactions.

Synthetic strategies often begin with a readily available starting material like 5-hydroxymethylfurfural (B1680220) (HMF) or 2-furoic acid. A general synthetic approach to create diverse analogs is outlined below:

Amine Modification : Starting from a 5-(halomethyl)furan-2-carboxylate ester, various primary or secondary amines can be introduced via nucleophilic substitution to generate a library of C5-aminomethyl analogs.

Carboxylate Modification : The carboxylic acid can be activated (e.g., using thionyl chloride or coupling agents like EDCI) and reacted with a range of alcohols or amines to produce esters and amides, respectively.

Ring Substitution : Directed ortho-metalation or electrophilic substitution reactions on the furan ring can introduce substituents at the C3 or C4 positions, although these reactions require careful control due to the reactivity of the furan ring.

Heterocycle Variation : Synthesis of thiophene or pyrrole (B145914) analogs often requires starting from the corresponding heterocyclic carboxylic acid and building the side chains in a similar fashion.

A study on furan-2-carboxylic acid derivatives for the treatment of type 2 diabetes mellitus involved the synthesis and optimization of a lead compound, leading to the discovery of a potent anti-gluconeogenesis agent. nih.gov This highlights the utility of SAR in refining the biological activity of this class of compounds.

Correlation of Structural Modifications with Biological Potency and Selectivity

SAR studies correlate specific structural changes with observed effects on biological activity. For furan-2-carboxylic acid derivatives, several key trends have been observed in various therapeutic contexts.

A study on furan-2-carboxylic acid derivatives as anti-gluconeogenesis agents for type 2 diabetes revealed important SAR insights. The optimization of a lead compound, SL010110, led to the discovery of derivative 10v , which showed improved potency. nih.gov This progression demonstrates a clear correlation between structural modification and biological efficacy.

General principles derived from studies on related heterocyclic compounds often apply:

Lipophilicity : Increasing the lipophilicity of the molecule, for instance by adding alkyl or aryl groups, can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Hydrogen Bonding : The amino and carboxyl groups are key hydrogen bond donors and acceptors. Modifying these groups, for example by converting the carboxylic acid to an ester, can drastically alter binding affinity if these hydrogen bonds are critical for the ligand-target interaction.

Steric Factors : The size and shape of substituents are critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into a binding site. Conversely, extending a substituent might allow it to reach into an additional pocket, increasing potency.

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the furan ring and the pKa of the ionizable groups, which can influence both target binding and pharmacokinetic properties. mdpi.com

The following table presents hypothetical SAR data for derivatives of this compound, illustrating potential correlations.

Compound IDModification from Parent CompoundPredicted Biological PotencyRationale
Parent This compoundBaselineReference compound.
Analog A C5-N(CH₃)₂ (Dimethylamino)Potentially IncreasedIncreased basicity and steric bulk at C5 may alter target interaction.
Analog B C2-COOCH₃ (Methyl ester)Potentially DecreasedLoss of acidic proton and hydrogen bonding capability may reduce binding affinity.
Analog C Thiophene ring instead of furanActivity AlteredChange in ring electronics and geometry could affect binding and selectivity.
Analog D C5-NH₂ (Primary amine)Potentially DecreasedReduced steric bulk compared to methylamino may lead to weaker van der Waals interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling is a key component of this approach, identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org

For a series of active derivatives of this compound, a pharmacophore model could be generated. The key features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).

A hydrogen bond donor (the N-H of the methylamino group).

A positive ionizable feature (the protonated amine).

Aromatic/hydrophobic regions (the furan ring).

This model serves as a 3D query to screen virtual libraries of compounds to identify new, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. mdpi.com

Ligand-based drug design also encompasses Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. Such models can then predict the activity of newly designed analogs before their synthesis, prioritizing the most promising candidates and guiding the lead optimization process. nih.gov

Predicted Metabolic Pathways in Biological Systems (In Vitro/Microbial)

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. While specific metabolic studies on this compound are limited, its biotransformation can be predicted based on the known metabolism of related furan compounds by microbial and in vitro systems.

Biotransformation by Microbial Strains or Cellular Extracts

Microorganisms have evolved diverse enzymatic pathways to degrade furan compounds, which can be toxic. nih.gov The metabolism of furans like furfural (B47365) and 5-hydroxymethylfurfural (HMF) often serves as a model for predicting the breakdown of other furan derivatives. nih.gov

The microbial degradation of many furanic compounds converges on the formation of 2-furoic acid. nih.gov For example, HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid. nih.gov From there, the furan ring is typically opened and the resulting carbon chain enters central metabolic pathways. nih.gov Bacterial strains such as Pseudomonas putida and Cupriavidus basilensis are well-studied for their ability to metabolize furans. nih.gov

Based on these known pathways, a predicted metabolic route for this compound in a microbial system would likely involve the following steps:

Oxidation of the Side Chain : The (methylamino)methyl group at the C5 position is a likely initial site of oxidation. This could involve N-demethylation to form 5-(aminomethyl)furan-2-carboxylic acid, followed by oxidative deamination to yield an aldehyde, 5-formylfuran-2-carboxylic acid (FFCA).

Further Oxidation : The resulting aldehyde at C5 could be further oxidized to a carboxylic acid, forming the key intermediate 2,5-furandicarboxylic acid (FDCA). The bacterium Burkholderia cepacia has been shown to transform HMF into FDCA. nih.gov

Decarboxylation : As seen in HMF metabolism, FDCA can be decarboxylated to 2-furoic acid. nih.gov

Ring Cleavage : 2-furoic acid would then likely be converted to 2-furoyl-CoA, followed by oxidative cleavage of the furan ring, leading to intermediates that can enter the Krebs cycle, such as 2-oxoglutarate. nih.gov

The table below outlines the predicted biotransformation steps and the key intermediates involved.

StepPredicted ReactionKey IntermediateRelevant Known Pathways
1 N-demethylation / Oxidative deamination of C5 side chain5-Formylfuran-2-carboxylic acid (FFCA)Common amine metabolism.
2 Oxidation of C5-aldehyde2,5-Furandicarboxylic acid (FDCA)HMF metabolism by various bacteria. nih.govnih.gov
3 Decarboxylation2-Furoic acidHMF and furfural degradation pathways. nih.gov
4 Furan ring opening and degradation2-OxoglutarateTrudgill pathway for furfural degradation. nih.gov

Identification of In Vitro Metabolites and Their Structures

In vitro metabolic studies are crucial for elucidating the biotransformation pathways of a xenobiotic. For this compound, while direct metabolic studies are not extensively documented in publicly available literature, metabolic pathways can be predicted based on the well-established metabolism of structurally related furan derivatives and compounds bearing a methylamino moiety.

The primary metabolic transformation anticipated for this compound is N-demethylation of the methylamino group. This reaction would yield 5-(Aminomethyl)furan-2-carboxylic acid as the major metabolite. This prediction is based on the common metabolic fate of primary and secondary amines, which are readily N-dealkylated by various enzyme systems in the liver.

A second potential metabolic pathway involves the oxidation of the furan ring . The furan nucleus is susceptible to oxidative metabolism, which can lead to ring-opening and the formation of reactive intermediates. nih.govresearchgate.netresearchgate.net However, the presence of the carboxylic acid and the substituted methylamino group may influence the regioselectivity and extent of this oxidation.

The table below summarizes the potential in vitro metabolites of this compound based on established metabolic pathways of similar chemical structures.

Parent CompoundMetaboliteMetabolic Pathway
This compound5-(Aminomethyl)furan-2-carboxylic acidN-Demethylation
This compoundOxidized furan ring derivativesFuran Ring Oxidation

It is important to note that the actual metabolic profile can be more complex and may include further downstream metabolites resulting from conjugation reactions (Phase II metabolism) of the primary metabolites. Definitive identification and structural elucidation of the in vitro metabolites would require dedicated studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on incubations with liver microsomes or hepatocytes.

Enzyme Systems Involved in Metabolization

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These heme-containing monooxygenases are the principal enzymes responsible for the Phase I metabolism of a vast array of xenobiotics.

Based on the metabolism of analogous structures, the following CYP isoforms are likely to be involved:

CYP3A4 and CYP2C9: These isoforms are frequently implicated in the N-demethylation of various drugs and xenobiotics containing N-methyl groups. mdpi.com Therefore, they are strong candidates for catalyzing the conversion of this compound to its N-demethylated metabolite.

CYP2E1: This particular isoform is known to be a key enzyme in the oxidation of the furan ring. nih.govnih.govacs.org Its involvement would lead to the formation of potentially reactive metabolites from the furan moiety of the parent compound.

In addition to CYPs, flavin-containing monooxygenases (FMOs) could also potentially contribute to the metabolism, particularly N-oxidation of the methylamino group, although this is generally a less common pathway for secondary amines compared to N-demethylation by CYPs. mdpi.com

The table below details the probable enzyme systems involved in the metabolization of this compound.

Metabolic PathwayPrimary Enzyme SystemKey Isoforms (Predicted)
N-DemethylationCytochrome P450 (CYP)CYP3A4, CYP2C9
Furan Ring OxidationCytochrome P450 (CYP)CYP2E1

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely prioritize the development of efficient and environmentally benign methods for synthesizing 5-[(Methylamino)methyl]furan-2-carboxylic acid. A significant trend in organic synthesis is the move towards sustainable chemistry, which emphasizes the use of renewable feedstocks and energy-efficient processes. Furan (B31954) derivatives, in particular, are at the forefront of this movement as they can often be derived from biomass.

Current synthetic strategies for similar furan-2-carboxylic acids can be complex and may rely on harsh reagents. Future synthetic routes could explore enzymatic catalysis and biocatalysis, which offer high selectivity under mild conditions, thereby reducing energy consumption and waste generation. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also enhance efficiency and reduce the environmental impact. Additionally, exploring novel catalytic systems, including the use of earth-abundant metal catalysts, could provide more sustainable alternatives to precious metal catalysts.

Table 1: Comparison of Potential Synthetic Approaches

ApproachPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme stability and cost, substrate specificity.
Flow Chemistry Improved safety and control, easier scalability, potential for automation.Initial setup cost, potential for clogging.
Photoredox Catalysis Access to novel reaction pathways, use of visible light as a renewable energy source.Catalyst cost and stability, optimization of reaction conditions.
Mechanochemistry Reduced solvent usage, potential for novel reactivity.Scalability, understanding of reaction mechanisms.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the properties of novel compounds. For this compound, advanced computational modeling can provide significant insights. Quantum chemical calculations can be employed to understand the electronic structure of the molecule, predict its reactivity, and model its interaction with potential biological targets.

Molecular dynamics simulations could be used to study the conformational flexibility of the molecule and its interactions with solvents and biological macromolecules. This information is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Furthermore, computational models can aid in the design of more efficient synthetic routes by identifying the most favorable reaction pathways and predicting potential byproducts.

Exploration of New Biological Targets and Pathways

Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A key area for future research on this compound will be the systematic exploration of its potential biological targets and pathways.

High-throughput screening (HTS) of the compound against a diverse range of biological targets could uncover novel therapeutic applications. Given the structural similarities to other biologically active furan derivatives, it would be prudent to investigate its potential as an inhibitor of enzymes involved in bacterial or fungal growth, or as a modulator of signaling pathways implicated in cancer or inflammatory diseases. Phenotypic screening, which assesses the effect of a compound on cell behavior, could also reveal unexpected biological activities and lead to the identification of novel drug targets.

Q & A

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :
  • Stability Testing : Incubate at pH 1–14 and analyze degradation products via LC-MS.
  • Oxidative Stress : Expose to H₂O₂ or O₂ and monitor furan ring cleavage (e.g., via loss of UV absorbance at 270 nm ).

Key Considerations for Researchers

  • Data Contradictions : Cross-validate synthetic yields and spectral data across multiple batches .
  • Safety : Handle under inert atmospheres; avoid exposure to moisture (risk of hydrolysis) .
  • Advanced Tools : Combine experimental and computational workflows to address mechanistic ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Methylamino)methyl]furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-[(Methylamino)methyl]furan-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.